N-tert-butyl-N-methylcarbamoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-N-methylcarbamoyl chloride is an organic compound that belongs to the class of carbamoyl chlorides. It is a derivative of carbamic acid where the hydrogen atom is replaced by a tert-butyl group and a methyl group. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
Scientific Research Applications
Chemistry
Biology
In biological research, it is used to modify biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine
In the pharmaceutical industry, tert-butylmethylcarbamoyl chloride is used in the synthesis of various drugs, including those with anticancer and antiviral properties.
Industry
In the agrochemical industry, it is used in the synthesis of herbicides, insecticides, and fungicides.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-tert-butyl-N-methylcarbamoyl chloride can be synthesized through the reaction of tert-butylmethylamine with phosgene (carbonyl dichloride). The reaction typically takes place in an inert solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction. The general reaction scheme is as follows:
tert-Butylmethylamine+Phosgene→tert-Butylmethylcarbamoyl chloride+HCl
Industrial Production Methods
In industrial settings, the production of tert-butylmethylcarbamoyl chloride involves the use of continuous flow reactors to ensure better control over reaction conditions and to handle the hazardous nature of phosgene. The process also includes steps for the purification and stabilization of the final product to ensure its quality and safety for further use.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-N-methylcarbamoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form corresponding carbamates and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form tert-butylmethylamine and carbon dioxide.
Reduction: It can be reduced to tert-butylmethylamine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Dichloromethane, tetrahydrofuran, and acetonitrile.
Catalysts: Tertiary amines like triethylamine can be used to facilitate nucleophilic substitution reactions.
Major Products
Carbamates: Formed by the reaction with alcohols.
Ureas: Formed by the reaction with primary or secondary amines.
Esters: Formed by the reaction with carboxylic acids.
Mechanism of Action
The mechanism of action of tert-butylmethylcarbamoyl chloride involves the formation of a reactive intermediate that can interact with nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in peptide synthesis, it reacts with amino groups to form stable carbamate linkages, protecting the amino group from further reactions.
Comparison with Similar Compounds
Similar Compounds
- tert-Butylcarbamoyl chloride
- Methylcarbamoyl chloride
- tert-Butylmethylamine
Uniqueness
N-tert-butyl-N-methylcarbamoyl chloride is unique due to the presence of both a tert-butyl group and a methyl group, which provide steric hindrance and influence the reactivity of the compound. This makes it a valuable reagent for selective modifications in organic synthesis.
Properties
IUPAC Name |
N-tert-butyl-N-methylcarbamoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO/c1-6(2,3)8(4)5(7)9/h1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKBJDIEFNJMJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(C)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.